2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one with various nucleophiles such as heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like chloroform and bases such as triethylamine .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of β-keto esters and tribromoisocyanuric acid in aqueous medium, followed by reaction with thiourea and DABCO .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-Amino-5-(hydroxymethyl)thiazole: Similar structure but with a hydroxymethyl group instead of a dimethyl group.
2-Mercapto-5-amino thiazoles: Contains a mercapto group, offering different reactivity and biological activity.
Uniqueness: 2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dimethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-4-7(6(10)3-8)11-5(2)9-4/h3,8H2,1-2H3 |
InChI Key |
ILRXHWLTMMBRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CN |
Origin of Product |
United States |
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